1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by having two nitrogen atoms at positions 1 and 2 of the ring. This specific compound features an ethyl group at position 1, a methoxyphenylmethyl group at position 2, and a methyl group at position 4 of the pyrazole ring.
The synthesis of 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves several key steps:
Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be represented using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| InChI | InChI=1S/C14H19N3O/c1-4... |
| Canonical SMILES | CCN1C=C(C(=N1)NCC2=CC=CC=C2OC)C |
The compound can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets can vary based on application context, making it a subject of ongoing research.
The physical properties include:
Key chemical properties include:
Understanding these properties is crucial for determining the compound's behavior in different environments and applications.
The compound has several scientific applications:
This comprehensive overview provides insights into the significance and utility of 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine within scientific research and industrial applications.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: